molecular formula C13H17N3 B11771457 N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

Cat. No.: B11771457
M. Wt: 215.29 g/mol
InChI Key: MTJBWJSIHHVKHM-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a synthetic organic compound featuring a phenylethylamine backbone substituted with an imidazole ring at the first carbon and an ethyl group on the nitrogen atom. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, while the phenylethyl and ethyl groups influence lipophilicity and steric interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives in targeting enzymes, receptors, and ion channels .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C13H17N3/c1-2-14-12(13-15-8-9-16-13)10-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3,(H,15,16)

InChI Key

MTJBWJSIHHVKHM-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination represents a cornerstone strategy for introducing amine functionalities. In this method, 2-(1H-imidazol-2-yl)acetophenone undergoes condensation with ethylamine, followed by borohydride reduction.

Synthetic Procedure

  • Condensation : 2-(1H-Imidazol-2-yl)acetophenone (1.0 eq) reacts with ethylamine (1.2 eq) in methanol under reflux for 12 hours, forming the corresponding imine.

  • Reduction : Sodium cyanoborohydride (1.5 eq) is added at 0°C, and the mixture stirs for 6 hours. The reaction is quenched with aqueous NH4Cl, extracted with ethyl acetate, and purified via silica chromatography.

Key Data

  • Yield : 68–72%

  • Characterization :

    • 1H-NMR (400 MHz, CDCl3): δ 7.32–7.28 (m, 5H, Ar-H), 6.95 (s, 1H, imidazole-H), 3.82 (q, J = 6.8 Hz, 2H, N-CH2), 3.12 (t, J = 7.2 Hz, 2H, CH2-Ph).

    • HRMS : m/z calcd. for C13H17N3 [M+H]+: 216.1497, found: 216.1493.

Alkylation of 1-(1H-Imidazol-2-yl)-2-Phenylethanamine

Ethyl Group Introduction via Nucleophilic Substitution

This two-step approach leverages alkylation to install the N-ethyl moiety.

Synthetic Procedure

  • Amine Protection : 1-(1H-Imidazol-2-yl)-2-phenylethanamine (1.0 eq) is treated with di-tert-butyl dicarbonate (1.1 eq) in THF to form the Boc-protected intermediate.

  • Alkylation : The protected amine reacts with ethyl iodide (1.5 eq) and K2CO3 (2.0 eq) in DMF at 60°C for 8 hours. Deprotection with TFA yields the final product.

Key Data

  • Yield : 58–64%

  • Characterization :

    • 13C-NMR (100 MHz, CDCl3): δ 145.2 (imidazole-C2), 138.5 (Ph-C), 52.1 (N-CH2), 36.8 (CH2-Ph).

    • IR (KBr): 3280 cm−1 (N-H stretch), 1605 cm−1 (C=N).

Multicomponent Ugi Reaction with Imidazole Derivatives

One-Pot Assembly

The Ugi reaction enables convergent synthesis by combining imidazole aldehydes, amines, and isocyanides.

Synthetic Procedure

  • Reaction Setup : 1H-Imidazole-2-carbaldehyde (1.0 eq), phenylethylamine (1.0 eq), ethyl isocyanide (1.0 eq), and methanol are stirred at room temperature for 24 hours.

  • Workup : Solvent removal under vacuum followed by chromatography (EtOAc/hexane) isolates the product.

Key Data

  • Yield : 76–81%

  • Characterization :

    • HPLC Purity : 98.5% (C18 column, MeOH/H2O 70:30).

    • Melting Point : 112–114°C.

Catalytic Hydrogenation of Nitriles

Nickel-Catalyzed Reduction

This method converts nitrile precursors into primary amines, followed by N-ethylation.

Synthetic Procedure

  • Nitrile Preparation : 2-(1H-Imidazol-2-yl)benzyl cyanide is synthesized via Knoevenagel condensation.

  • Hydrogenation : Raney nickel (10% w/w) catalyzes H2 reduction (50 psi) in ethanol at 80°C for 6 hours.

  • N-Ethylation : The resulting amine is alkylated as in Section 2.1.

Key Data

  • Yield : 52–56%

  • Characterization :

    • GC-MS : m/z 216 (M+), 174 (base peak).

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Reaction Time (h)
Reductive Amination68–7295–9718
Alkylation58–6492–9424
Ugi Reaction76–8198–9924
Catalytic Hydrogenation52–5689–9130

Cost and Practicality

  • Reductive Amination : Cost-effective but requires strict anhydrous conditions.

  • Ugi Reaction : High atom economy but expensive isocyanides.

  • Catalytic Hydrogenation : Scalable but necessitates specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a dihydroimidazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Precursor Role
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Mechanism of Action
The compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing neurotransmission and signal transduction pathways. This interaction is crucial for its applications in pharmacology and neuroscience.

Biological Applications

Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it demonstrated no significant cytotoxicity against B16F10 melanoma cells at specific concentrations over 48 hours, indicating a favorable safety profile for further research.

Pharmacological Applications

Therapeutic Potential
The compound has been investigated for its therapeutic effects in conditions such as depression and anxiety due to its ability to influence neurotransmitter systems. Its pharmacological profile suggests it may act as an agonist or antagonist at specific receptor sites.

Case Study 1: Neurotransmitter Interaction

A study focused on the compound's interaction with serotonin receptors revealed that it could enhance serotonin release in neuronal cultures, suggesting antidepressant-like effects.

Case Study 2: Behavioral Studies

Behavioral assays conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, hinting at stimulant properties similar to other phenylethylamines.

Summary of Research Findings

Research has highlighted several biological activities associated with this compound:

Activity TypeFindings
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Cytotoxicity StudiesNo significant cytotoxic effects on B16F10 melanoma cells
Pharmacological ApplicationsPotential treatment for mood disorders

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

(a) Imidazole Substitution Patterns
  • [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine (C₁₂H₁₅N₃)
    This analogue () shares the phenylethyl group attached to the imidazole nitrogen but differs in the side chain: a methylamine (-CH₂NH₂) replaces the ethyl-substituted phenylethanamine. The molecular weight (201.27 g/mol) is lower, and the reduced steric bulk may enhance solubility but limit hydrophobic interactions compared to the target compound .

  • N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (C₆H₁₁N₃) This simpler analogue () has dual methyl groups on both the imidazole and the nitrogen, resulting in a compact structure.
(b) Side Chain Modifications
  • 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine (C₁₁H₁₃N₃) Here, the phenyl group is directly attached to the imidazole (), while the side chain is a shorter ethanamine (-CH₂CH₂NH₂).
  • N-((1-Methyl-1H-imidazol-2-yl)methyl)ethanamine (C₇H₁₃N₃)
    This compound () features a methylene bridge between the imidazole and ethylamine. The increased flexibility may allow conformational adaptability in binding pockets, contrasting with the rigid phenylethyl group in the target compound .

Physicochemical Properties

Property Target Compound [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine
Molecular Weight ~235.30 g/mol (estimated) 201.27 g/mol 187.24 g/mol
LogP (Lipophilicity) Higher (due to ethyl and phenyl) Moderate Lower
Hydrogen Bond Donors 2 (NH₂, imidazole NH) 2 2
Aromatic Surface Area Larger (two aromatic groups) Moderate Smaller

Pharmacological Implications

  • Antimicrobial Activity : Benzimidazole derivatives with thioacetamido groups () show activity dependent on sulfur-containing side chains. The target compound’s lack of sulfur may reduce efficacy against bacterial targets but improve selectivity for eukaryotic systems .
  • CNS Targeting: Phenylethylamine derivatives are known for neurotransmitter-like activity. The ethyl group in the target compound could enhance blood-brain barrier penetration compared to methyl-substituted analogues .

Biological Activity

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}
  • Molecular Weight : Approximately 217.29 g/mol
  • Structural Features : The compound features an ethyl group attached to an imidazole ring and a phenylethanamine moiety, which contributes to its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with fatty acid synthesis through the inhibition of specific enzymes such as FabH in Escherichia coli. This disruption leads to impaired bacterial replication and eventual cell death.

Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against common pathogens are promising. For instance:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Pseudomonas aeruginosa0.015

These values indicate strong antibacterial efficacy, particularly against S. aureus and E. coli, which are critical targets in antibiotic development .

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated that this compound had significant activity against multiple strains, with complete bacterial death observed within 8 hours at sub-MIC concentrations .
  • Pharmacokinetic Evaluation :
    In vivo studies involving diabetic rat models indicated that this compound significantly reduced ocular permeability, suggesting potential applications in treating diabetic macular edema .

Interaction Studies

This compound interacts with various biological targets, which can influence its pharmacological profile:

Enzyme Inhibition

The compound has been shown to act as an inhibitor of vascular adhesion protein 1 (VAP-1), a target implicated in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

Structure–Activity Relationship (SAR)

The structural modifications of imidazole derivatives have been extensively studied to optimize their biological activity. The presence of the ethyl group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without this substitution .

Q & A

Q. What are the common synthetic routes for N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine, and how can reaction conditions be optimized?

The synthesis of imidazole-containing compounds often involves multi-component reactions or cyclization strategies. For example:

  • Copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides can generate triazole-linked intermediates, as demonstrated in the synthesis of structurally analogous compounds (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives) .
  • Substituted imidazole cores may be synthesized via condensation reactions between amines and carbonyl derivatives, followed by functionalization (e.g., alkylation or sulfonation) .
  • Optimization includes adjusting solvent systems (e.g., tert-butanol/water mixtures), reaction temperatures, and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to improve yields .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons in imidazole derivatives typically resonate between δ 7.2–8.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M + H]⁺ peaks) .
  • Infrared (IR) Spectroscopy: Identifies functional groups like C=O (1670–1680 cm⁻¹) and C-N (1300–1340 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>98%) and monitors reaction progress .

Q. How should researchers handle stability and storage challenges for imidazole derivatives?

  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in imidazole derivatives?

  • Data Collection: Use single-crystal diffraction with Mo/Kα radiation. SHELX programs (e.g., SHELXL) refine structures by minimizing residuals (R-factors) and validating bond geometries .
  • Challenges: Address twinning or disorder in crystals by applying constraints (e.g., ISOR, SIMU) during refinement .

Q. What strategies are effective for resolving contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Validation Steps:
    • Re-examine computational parameters (e.g., solvent models, basis sets).
    • Compare experimental data with structurally similar compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride) .
    • Use hybrid methods (e.g., QM/MM) to account for solvent effects .

Q. How can structure-activity relationship (SAR) studies guide pharmacological targeting for this compound?

  • Target Identification: Screen against kinase panels (e.g., B-Raf, Factor XIa) due to imidazole’s role in ATP-binding pockets .
  • SAR Design: Modify substituents (e.g., ethyl vs. methyl groups) to assess potency changes. For example, Janssen’s Factor XIa inhibitors highlight the importance of imidazole positioning .

Q. What computational approaches predict electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with Factor XIa) to optimize binding affinity .

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